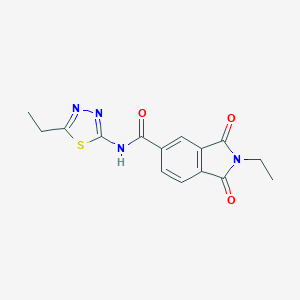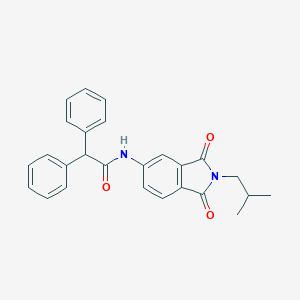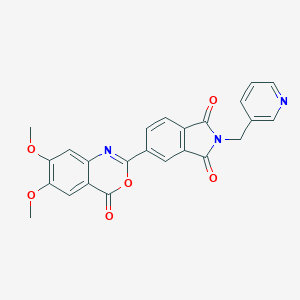![molecular formula C23H18N2O5 B303173 2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303173.png)
2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide, also known as MOBA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is a member of the benzoxazine family and has been shown to have a range of biochemical and physiological effects.
作用机制
The mechanism of action of 2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide is not fully understood, but it is thought to involve the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. 2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide has been shown to inhibit the Akt/mTOR and NF-κB pathways, which are known to be dysregulated in many types of cancer.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, 2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the major advantages of using 2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide in scientific research is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer treatments. However, there are also some limitations to using 2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide in lab experiments. One of the main limitations is its low solubility, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on 2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide. One area of research is the development of new 2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide derivatives with improved solubility and potency. Another area of research is the investigation of 2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide's potential use in combination with other anti-cancer agents to enhance its efficacy. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide and its potential use in the treatment of other diseases beyond cancer.
合成方法
The synthesis of 2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide involves a multi-step process that starts with the reaction of 2-methoxyphenol with phosgene to form 2-methoxyphenyl chloroformate. This intermediate is then reacted with 3-amino-4-oxo-4H-benzoxazine to form the desired 2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide product. The synthesis of 2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide has been optimized to achieve high yields and purity.
科学研究应用
2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. 2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide has been shown to have potent anti-cancer activity against a range of cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and treatment resistance.
属性
产品名称 |
2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide |
|---|---|
分子式 |
C23H18N2O5 |
分子量 |
402.4 g/mol |
IUPAC 名称 |
2-(2-methoxyphenoxy)-N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H18N2O5/c1-28-19-11-4-5-12-20(19)29-14-21(26)24-16-8-6-7-15(13-16)22-25-18-10-3-2-9-17(18)23(27)30-22/h2-13H,14H2,1H3,(H,24,26) |
InChI 键 |
RYRZXSNWZHIYQX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4C(=O)O3 |
规范 SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4C(=O)O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(2,5-dimethylphenoxy)-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B303094.png)
![N-{3-[methyl(3-{[(phenylsulfanyl)acetyl]amino}propyl)amino]propyl}-2-(phenylsulfanyl)acetamide](/img/structure/B303097.png)

![N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2,2-diphenylacetamide](/img/structure/B303100.png)
![2-(phenylsulfanyl)-N-(5-{[(phenylsulfanyl)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B303102.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide](/img/structure/B303103.png)



![N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide](/img/structure/B303109.png)

![2-[1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B303112.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B303114.png)